molecular formula C10H13N3O3 B14596431 2-Methyl-5-nitro-N-propylpyridine-3-carboxamide CAS No. 60524-37-0

2-Methyl-5-nitro-N-propylpyridine-3-carboxamide

Cat. No.: B14596431
CAS No.: 60524-37-0
M. Wt: 223.23 g/mol
InChI Key: PFHZHXDCTBGWSW-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-N-propylpyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a nitro group at the 5-position, a methyl group at the 2-position, and a propyl group attached to the nitrogen atom of the carboxamide group at the 3-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-nitro-N-propylpyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the nitration of 2-methylpyridine to introduce the nitro group at the 5-position. This is followed by the acylation of the resulting 2-methyl-5-nitropyridine with propylamine to form the desired carboxamide.

  • Nitration of 2-Methylpyridine

      Reagents: Nitric acid (HNO3), sulfuric acid (H2SO4)

      Conditions: The reaction is typically carried out at low temperatures to control the regioselectivity and yield of the nitration process.

  • Acylation with Propylamine

      Reagents: Propylamine, acylating agent (e.g., acetic anhydride)

      Conditions: The reaction is performed under reflux conditions to ensure complete conversion to the carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitro-N-propylpyridine-3-carboxamide can undergo various chemical reactions, including:

  • Reduction

      Reagents: Hydrogen gas (H2), palladium on carbon (Pd/C)

      Conditions: The reduction of the nitro group to an amino group can be achieved under mild conditions using hydrogenation.

  • Substitution

      Reagents: Halogenating agents (e.g., N-bromosuccinimide)

      Conditions: The methyl group at the 2-position can be substituted with halogens under appropriate conditions.

Major Products Formed

The major products formed from these reactions include 2-amino-5-nitro-N-propylpyridine-3-carboxamide (from reduction) and halogenated derivatives (from substitution).

Scientific Research Applications

2-Methyl-5-nitro-N-propylpyridine-3-carboxamide has several scientific research applications:

  • Chemistry

    • Used as a building block for the synthesis of more complex pyridine derivatives.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
  • Medicine

    • Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
  • Industry

    • Utilized in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitro-N-propylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-nitro-N-propylpyridine-3-carboxamide is unique due to the presence of both the nitro and carboxamide groups, which confer specific chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

60524-37-0

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

2-methyl-5-nitro-N-propylpyridine-3-carboxamide

InChI

InChI=1S/C10H13N3O3/c1-3-4-11-10(14)9-5-8(13(15)16)6-12-7(9)2/h5-6H,3-4H2,1-2H3,(H,11,14)

InChI Key

PFHZHXDCTBGWSW-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C

Origin of Product

United States

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